molecular formula C22H22N2O6S B2914403 [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate CAS No. 1105203-89-1

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate

Numéro de catalogue: B2914403
Numéro CAS: 1105203-89-1
Poids moléculaire: 442.49
Clé InChI: GMADGYKZGDBXGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a hybrid organic molecule featuring a benzofuran-oxazole core linked to a dimethylsulfamoyl-substituted benzoate group. Its structural complexity arises from the fusion of three key moieties:

  • 2-Methyl-2,3-dihydro-1-benzofuran: A bicyclic system with partial unsaturation, contributing to conformational rigidity .

This compound’s design likely targets enzyme inhibition (e.g., sulfotransferases or cyclooxygenases) due to its sulfamoyl and aromatic groups, common in anti-inflammatory or antiviral agents .

Propriétés

IUPAC Name

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-14-10-17-11-16(6-9-20(17)29-14)21-12-18(23-30-21)13-28-22(25)15-4-7-19(8-5-15)31(26,27)24(2)3/h4-9,11-12,14H,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMADGYKZGDBXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N3O5SC_{24}H_{21}N_3O_5S, with a molecular weight of approximately 463.51 g/mol. The structure includes a benzofuran moiety, an oxazole ring, and a dimethylsulfamoyl group, which are believed to contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Findings : The compound exhibited IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative activity. For instance, derivatives of similar benzofuran compounds have shown IC50 values as low as 0.37 µM against HeLa cells, suggesting that modifications to the benzofuran structure can enhance potency .

The proposed mechanism of action for the compound involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Flow cytometry analyses have confirmed that the compound induces apoptotic cell death in treated cells, with significant increases in sub-G1 populations observed.
  • Targeting VEGFR-2 : In silico docking studies suggest that the compound may interact with vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis .

Anti-inflammatory Activity

Beyond its anticancer properties, the compound has also demonstrated anti-inflammatory effects:

  • In Vivo Studies : In murine models of asthma, related compounds have shown efficacy in reducing eosinophil counts in bronchoalveolar lavage fluid, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

A selection of studies provides further insights into the biological activity of related compounds:

Study ReferenceCompound TestedCell LineIC50 (µM)Mechanism
Benzylthio derivativesHeLa0.37Apoptosis induction
Dihydrobenzofuran lignansMCF-710Tubulin inhibition
Dihydrobenzofuran piperazinesMurine modelN/AEosinophil reduction

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Key Properties/Applications Reference
[Target Compound] Benzofuran-oxazole + benzoate Dimethylsulfamoyl, ester Hypothesized enzyme inhibition
4-(Methylsulfonyl)benzoic acid Benzoic acid Methylsulfonyl COX-2 inhibition (anti-inflammatory)
5-(2-Methylbenzofuran)isoxazole-3-carboxylate Benzofuran-isoxazole Carboxylate Antiviral activity (in vitro)
N,N-Dimethylbenzenesulfonamide Benzene Dimethylsulfonamide Solubility enhancer in drug delivery

Key Findings :

Bioactivity :

  • 4-(Methylsulfonyl)benzoic acid derivatives show COX-2 selectivity due to sulfonyl group positioning . The target compound’s sulfamoyl group may mimic this but with altered steric effects.
  • Benzofuran-isoxazole hybrids demonstrate antiviral activity against RNA viruses, suggesting the target compound could be optimized for similar applications .

Synthetic Challenges :

  • The ester linkage in the target compound introduces hydrolytic instability compared to ether or amide analogs. Stability studies under acidic conditions (e.g., pH 3–5) are critical for pharmaceutical viability .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves multi-step organic synthesis, starting with the coupling of substituted benzofuran and oxazole precursors. For example, refluxing equimolar reactants in glacial acetic acid with anhydrous sodium acetate as a catalyst (8–10 hours) can yield intermediates, followed by esterification with 4-(dimethylsulfamoyl)benzoic acid derivatives. Optimizing reaction efficiency requires monitoring temperature stability, solvent purity, and stoichiometric ratios. Techniques like thin-layer chromatography (TLC) or HPLC can track intermediate formation . For oxazole derivatives, cyclization reactions under inert atmospheres (e.g., nitrogen) may improve yields .

Q. Which analytical techniques are most effective for structural characterization?

Methodological Answer: Combine spectroscopic and computational methods:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and stereochemistry.
  • X-ray Diffraction (XRD): For crystalline derivatives, single-crystal XRD resolves bond angles and spatial arrangement.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • Density Functional Theory (DFT): Computational modeling predicts vibrational spectra (IR/Raman) and electronic properties, which can be cross-validated with experimental data .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer: Store lyophilized samples at -20°C in airtight, light-resistant containers under desiccant (e.g., silica gel) to prevent hydrolysis or oxidation. For short-term use (1–2 weeks), -4°C is acceptable. Avoid repeated freeze-thaw cycles, which accelerate degradation. Pre-dissolve aliquots in anhydrous DMSO or acetonitrile for bioassays .

Advanced Research Questions

Q. How should researchers design stability studies to evaluate degradation under experimental conditions?

Methodological Answer:

  • Temperature Control: Use continuous cooling (e.g., refrigerated circulators) during prolonged experiments to minimize thermal degradation, as organic degradation rates increase with temperature .
  • Matrix Effects: Spiked recovery experiments in biological or environmental matrices (e.g., wastewater, plasma) quantify interference from coexisting organic matter. Monitor degradation via LC-MS/MS at multiple timepoints .
  • Accelerated Stability Testing: Expose the compound to extreme pH, UV light, or elevated temperatures to identify degradation products and infer pathways .

Q. How can contradictions in bioactivity data across studies be systematically addressed?

Methodological Answer:

  • Purity Verification: Use orthogonal methods (HPLC, elemental analysis) to confirm compound purity >98%. Contaminants from synthesis (e.g., unreacted precursors) may skew bioassay results .
  • Assay Standardization: Replicate experiments under identical conditions (e.g., cell line passage number, serum batch). Include positive controls (e.g., known inhibitors) to validate assay sensitivity .
  • Meta-Analysis: Compare data across studies while adjusting for variables like solvent choice (DMSO vs. ethanol) or incubation time, which influence bioavailability .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modifications at the benzofuran (e.g., halogenation), oxazole (e.g., alkyl chain extension), or sulfamoyl groups.
  • Biological Screening: Test analogs in dose-response assays (e.g., IC50 determination) against target enzymes or cell lines. Pair with molecular docking to correlate activity with binding affinity .
  • Pharmacophore Mapping: Use 3D-QSAR models to identify critical functional groups. For example, bulky substituents on the benzofuran moiety may enhance lipophilicity and membrane permeability .

Q. How can researchers mitigate limitations in experimental designs when extrapolating results to real-world systems?

Methodological Answer:

  • Sample Diversity: Expand pollutant or biological matrices beyond lab-prepared mixtures. For environmental studies, collect field samples with varying organic loads to better mimic real-world complexity .
  • Temporal Scaling: Short-term experiments may overlook chronic effects. Use longitudinal studies or predictive modeling (e.g., Arrhenius equations) to estimate long-term stability or toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.